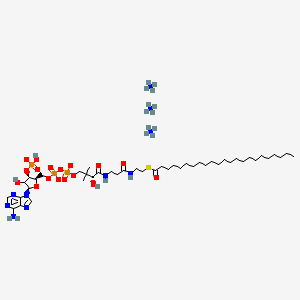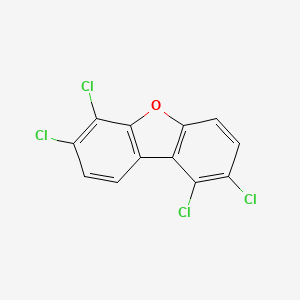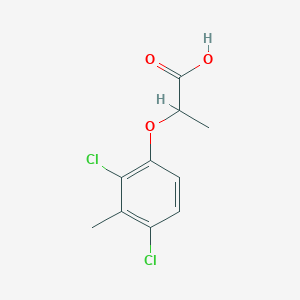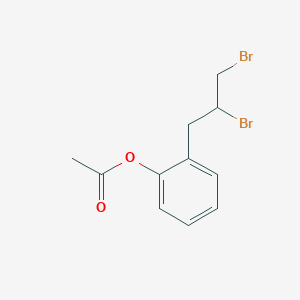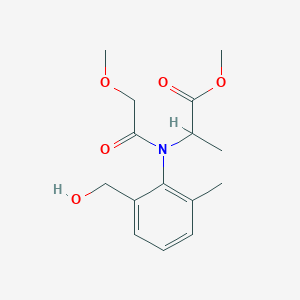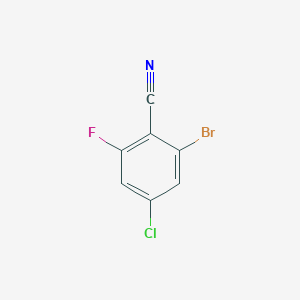
2-溴-4-氯-6-氟苯甲腈
描述
2-Bromo-4-chloro-6-fluorobenzonitrile is a chemical compound that is widely used in scientific research. It is a halogenated benzene derivative that has a unique chemical structure and properties. The compound is commonly used as a reagent in organic synthesis, as well as a starting material for the preparation of various pharmaceuticals and agrochemicals.
科学研究应用
合成和化学反应性
虽然没有直接提及2-溴-4-氯-6-氟苯甲腈,但它与卤代芳香腈的更广泛类别密切相关,卤代芳香腈是有机合成中的关键中间体。这些化合物,包括相关的溴-氯-氟苯甲腈,对于合成更复杂的分子至关重要。例如,2-氟-4-溴联苯的实际合成证明了卤代中间体在制造非甾体抗炎和镇痛材料中的用途。Qiu等人概述的合成突出了在高效和安全地合成卤代化合物的挑战和创新,表明2-溴-4-氯-6-氟苯甲腈在类似背景下的潜在效用(Qiu, Gu, Zhang, & Xu, 2009)。
对环境和健康的影响
对类似于2-溴-4-氯-6-氟苯甲腈的溴化和氟化化合物的研究引起了人们对其环境和健康影响的担忧。对多溴二苯并-对-二恶英 (PBDD) 和二苯并呋喃 (PBDF) 的研究阐明了此类化合物的毒理学特征和环境持久性。这些研究表明,PBDD 和 PBDF 的生物学效应类似于其氯化对应物,这表明溴-氯-氟化合物也可能构成重大的环境和健康风险。Mennear 和 Lee 以及 Birnbaum、Staskal 和 Diliberto 的工作强调了了解这些化合物毒理学的重要性,以便准确评估潜在风险(Mennear & Lee, 1994); (Birnbaum, Staskal, & Diliberto, 2003)。
分析和材料科学应用
Panich 研究的氟化石墨嵌入化合物 (FGIC) 代表了卤代化合物(类似于 2-溴-4-氯-6-氟苯甲腈)可以找到应用的领域。这些化合物具有独特的电子和结构特性,提供了对先进材料内动力学、结构和键合的见解。该研究强调了卤代苯甲腈在开发具有定制性能的新型材料中的潜力(Panich, 1993)。
作用机制
Target of Action
It is known that halogenated benzenes, such as this compound, often interact with various enzymes and receptors in the body .
Mode of Action
2-Bromo-4-chloro-6-fluorobenzonitrile, being a halogenated benzene, can act as a nucleophile, undergoing multiple types of reactions such as addition, substitution, and elimination reactions . The specific mode of action would depend on the target it interacts with.
Biochemical Pathways
Halogenated benzenes are generally involved in a wide range of biochemical processes .
Pharmacokinetics
It is a solid at room temperature , which could influence its absorption and distribution
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-chloro-6-fluorobenzonitrile. For instance, it is recommended to avoid breathing its dust and contact with skin and eyes . Also, it should be handled under an inert atmosphere and controlled temperature .
属性
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFN/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURQSGAZGLRMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729422 | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-fluorobenzonitrile | |
CAS RN |
858414-22-9 | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-octadec-9-enethioate;azane](/img/structure/B6596254.png)
![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596256.png)

